molecular formula C13H11FN2O3 B1480164 Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate CAS No. 1421311-88-7

Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B1480164
CAS No.: 1421311-88-7
M. Wt: 262.24 g/mol
InChI Key: RJVCKLCFOGQPMI-UHFFFAOYSA-N
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Description

Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a useful research compound. Its molecular formula is C13H11FN2O3 and its molecular weight is 262.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Crystal Structure Analysis : The synthesis of related compounds, such as Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, utilizing eco-friendly catalysts, has been explored. This particular compound demonstrated significant crystal structure characteristics, stabilized by various hydrogen and π···π interactions (Kumar et al., 2018).

  • Chemical Synthesis : Studies on the synthesis of 1-Ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and its derivatives have been reported, highlighting a foundational approach to generating a variety of hydrazone, pyrazole, and dihydropyridazine derivatives (Ziegler et al., 1988).

Biological Activity

  • Antimicrobial Evaluation : The synthesis of new pyrimidine derivatives from Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate has been explored, with some derivatives showing promising antimicrobial activity. This research underscores the potential of such compounds in developing antibacterial agents (Farag et al., 2008).

  • Synthesis and Antibacterial Activity : Another study reported the synthesis of 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylate derivatives, showcasing a new approach to generating compounds with potential antibacterial properties (Miyamoto & Matsumoto, 1990).

Properties

IUPAC Name

ethyl 3-(2-fluorophenyl)-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-2-19-13(18)9-7-11(15-16-12(9)17)8-5-3-4-6-10(8)14/h3-7H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVCKLCFOGQPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

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